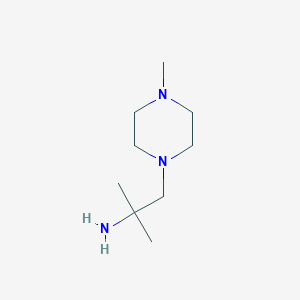

5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

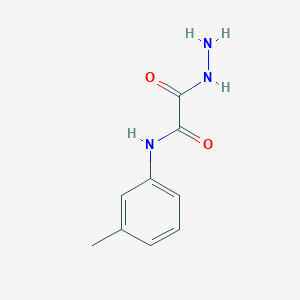

The compound "5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a nitrogen-containing heterocyclic compound. These derivatives are of significant interest due to their wide range of potential applications, including biologically active substances, optical materials, dyes, corrosion inhibitors, and veterinary drugs. The combination of aromatic heterocycles like thiophene with 1,2,4-triazole has been identified as a promising area of research, leading to compounds with high yields and diverse activities .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves starting compounds such as 5-thiophene-(3-ylmethyl)-4H-1,2,4-triazole-3-thiol. These starting materials can undergo further chemical modifications to introduce additional pharmacophores like thiophene. The synthesis methods include preparation in alkaline media, esterification, and alkylation, which can be performed under classical or microwave conditions to improve yields and selectivity . For instance, the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol was achieved with good yield through intramolecular cyclization under microwave irradiation, followed by regioselective S-alkylation .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed through various analytical techniques, including elemental analysis (CHNS), IR, and 1H NMR spectra. Single-crystal X-ray diffraction is also used to determine the crystal structure, as seen in the synthesis of a related compound where the dihedral angles between the triazole ring and the substituted benzene rings were measured . Additionally, computational methods like density functional theory (DFT) can be used to optimize the molecular structure and predict the dihedral angles between the triazole ring and phenyl rings .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be influenced by the substituents on the triazole ring. For example, the alkylation of triazole thiols can be regioselective, depending on the base used and the reaction conditions. The regioselectivity of such reactions can be investigated using semiempirical calculations, such as the AM1 method, to understand the relative stabilities and charge densities of reactants, transition states, and intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined using standard methods that comply with pharmacopeial standards. The properties of interest include solubility, melting point, and stability. The compounds can be crystallized to facilitate the study of their properties. In some cases, the crystal structure is stabilized by intra- and intermolecular hydrogen bonds, as well as C–H···π interactions . The presence of these interactions can influence the physical properties and the stability of the crystal lattice.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound 5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant inhibition of bacterial and fungal growth, making them valuable in the development of new antimicrobial agents. Synthesized derivatives such as 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines have shown promising results in antimicrobial activity studies, suggesting their potential in combating microbial resistance (Purohit et al., 2011).

Lipase and α-Glucosidase Inhibition

These compounds have also been explored for their enzyme inhibition properties. Specifically, their ability to inhibit lipase and α-glucosidase enzymes has been studied, indicating potential applications in treating conditions like obesity and diabetes. Some derivatives have shown significant inhibition capabilities, with compound 2c being particularly effective against lipase and compounds 2c and 6a against α-glucosidase, showcasing their therapeutic potential (Bekircan et al., 2015).

Crystal and Molecular Structure Analysis

The compound's derivatives have been the subject of structural analysis to understand their molecular configurations and properties better. Studies have detailed the crystal and molecular structures of these compounds, contributing valuable information to the field of crystallography and aiding in the design of compounds with desired physical and chemical properties (Sarala et al., 2006).

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNVFRBBSDZLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390973 |

Source

|

| Record name | 5-(3-Chlorophenyl)-4-(2-methylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

26028-64-8 |

Source

|

| Record name | 5-(3-Chlorophenyl)-2,4-dihydro-4-(2-methylpropyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26028-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chlorophenyl)-4-(2-methylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)

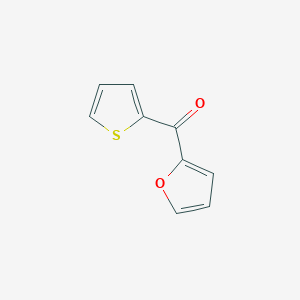

![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)

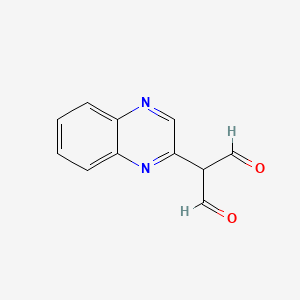

![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)